Dilituric Acid: A Comprehensive Technical Guide to its Trihydrate and Anhydrous Forms for Advanced Research
Dilituric Acid: A Comprehensive Technical Guide to its Trihydrate and Anhydrous Forms for Advanced Research
Introduction: Navigating the Nuances of 5-Nitrobarbituric Acid
In the landscape of heterocyclic chemistry and drug development, 5-nitrobarbituric acid, commonly known as dilituric acid, emerges as a molecule of significant interest. Its utility spans from a classical analytical reagent to a versatile building block in the synthesis of pharmacologically active compounds.[1][2] The presence of the electron-withdrawing nitro group at the C5 position dramatically influences the acidity of the methylene protons, bestowing upon it unique reactivity for applications such as Knoevenagel condensation reactions.[3] However, for the researcher, a critical and often overlooked aspect of working with this compound is the state of its hydration. Dilituric acid is commercially available and frequently encountered in two primary forms: the trihydrate and the anhydrous form.
This technical guide provides an in-depth exploration of dilituric acid trihydrate and anhydrous 5-nitrobarbituric acid. Moving beyond a simple recitation of properties, this document aims to equip researchers, scientists, and drug development professionals with a practical, field-proven understanding of the key differences between these two forms, the causal relationships behind their distinct behaviors, and the experimental protocols necessary for their synthesis and interconversion. By understanding the subtle yet profound impact of hydration on the solid-state structure and, consequently, its chemical reactivity, researchers can unlock the full potential of this valuable synthon.
Structural Elucidation: The Decisive Role of Water
The fundamental difference between dilituric acid trihydrate and its anhydrous counterpart lies in their solid-state structures, which in turn dictates their physical and chemical properties. The presence of water molecules in the crystal lattice of the trihydrate form facilitates a specific tautomeric structure, which is distinct from the one adopted by the anhydrous form.
Dilituric Acid Trihydrate: In its hydrated state, dilituric acid exists in the expected 2,4,6-triketo form.[4] The water molecules are integral to the crystal lattice, forming a network of hydrogen bonds that stabilize this tautomer.
Anhydrous 5-Nitrobarbituric Acid: Upon removal of the water of hydration, the molecule undergoes a tautomeric shift to a more stable configuration. In the anhydrous crystalline form, it adopts a 2,6-diketo-4-enol form.[4] This enolic form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the oxygen atoms of the nitro group.[4] This phenomenon is an example of "constrained" tautomerism, where the solid-state packing forces favor a specific tautomer.
The following diagram illustrates the distinct tautomeric forms of dilituric acid in its hydrated and anhydrous states.
Caption: Tautomeric forms of dilituric acid.
Comparative Physicochemical Properties
The structural differences between the trihydrate and anhydrous forms give rise to distinct physicochemical properties. A clear understanding of these properties is paramount for accurate experimental design, particularly in applications sensitive to stoichiometry and solubility.
| Property | Dilituric Acid Trihydrate | Anhydrous 5-Nitrobarbituric Acid | Rationale for Difference |
| Molecular Formula | C₄H₃N₃O₅·3H₂O[1] | C₄H₃N₃O₅[5] | Presence of three water molecules of hydration in the crystal lattice of the trihydrate. |
| Molecular Weight | 227.13 g/mol [1] | 173.08 g/mol [5] | The additional mass of the three water molecules in the trihydrate form. |
| Appearance | Off-white to pale yellow powder or prisms and leaflets from water.[1][5] | Crystalline solid. | The crystal habit is influenced by the presence or absence of water molecules. |
| Melting Point | 180-185 °C (with decomposition).[1] Some sources indicate 183 °C (dec.).[6] | 176 °C (with decomposition).[5] | The energy required to disrupt the crystal lattice differs due to the different hydrogen bonding networks. The trihydrate loses water upon heating before melting. |
| Solubility | Soluble in approximately 1200 parts of cold water; more soluble in hot water. Soluble in alcohol and sodium hydroxide solution.[5] | Slightly soluble in water; soluble in alcohol and sodium hydroxide solution; insoluble in ether.[7] | The presence of water of hydration in the trihydrate form can influence its interaction with solvents. |
| CAS Number | 6209-44-5[8] | 480-68-2[5] | Unique identifiers for distinct chemical substances. |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of dilituric acid and the conversion between its hydrated and anhydrous forms. These protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the desired product is obtained with high purity.
Protocol 1: Synthesis of Dilituric Acid
This protocol is based on the nitration of barbituric acid. The potent electron-withdrawing nature of the nitro group at the C5 position significantly enhances the acidity of the methylene protons, making it a valuable intermediate.[3]
Principle: Barbituric acid is nitrated using fuming nitric acid. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts. The product is then isolated by precipitation and purified by recrystallization.
Materials:
-
Barbituric acid
-
Fuming nitric acid
-
Deionized water
-
Activated carbon (optional)
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and surrounded by an ice bath, carefully add fuming nitric acid.
-
Addition of Barbituric Acid: While vigorously stirring, slowly add barbituric acid in small portions. The rate of addition should be controlled to maintain the reaction temperature below 40°C.[3] This is a critical step, as excessive heat can lead to decomposition.
-
Reaction: After the addition is complete, continue to stir the mixture for one hour, allowing the reaction to proceed to completion.
-
Precipitation: Slowly add water to the reaction mixture while continuing to stir and cool the solution to 10°C.[3] This will cause the dilituric acid to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold water to remove any residual nitric acid.
-
Recrystallization: For purification, dissolve the crude product in boiling water. If the solution has a persistent color, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 60-80°C to obtain dilituric acid trihydrate.[3]
The following diagram illustrates the workflow for the synthesis of dilituric acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitrobarbituric Acid [drugfuture.com]
- 6. 5-Nitrobarbituric acid 95 209529-81-7 [sigmaaldrich.com]
- 7. 5-NITROBARBITURIC ACID | 480-68-2 [chemicalbook.com]
- 8. 5-Nitrobarbituric acid trihydrate, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
